molecular formula C17H23N3O3S B2969861 5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1706235-79-1

5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2969861
CAS No.: 1706235-79-1
M. Wt: 349.45
InChI Key: BWZOSANHBJNYJY-UHFFFAOYSA-N
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Description

5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). This compound acts by binding to the ATP-binding pocket of RIPK2, effectively blocking its kinase activity and subsequent autophosphorylation . This inhibition is crucial for interrupting the downstream signaling cascades of the pattern recognition receptors NOD1 and NOD2, which are central to innate immune responses. By selectively targeting RIPK2, this inhibitor provides a powerful chemical tool for probing the role of the NOD signaling pathway in various inflammatory and autoimmune diseases, such as colitis, multiple sclerosis, and sarcoidosis . Its research value is further highlighted in oncology, as RIPK2-mediated signaling can influence tumor microenvironment and cancer cell survival. The compound's excellent selectivity profile and good in vivo stability make it particularly suitable for investigating the physiological and pathological functions of RIPK2 in complex disease models, offering significant potential for elucidating novel therapeutic strategies.

Properties

IUPAC Name

5-[(1-ethylsulfonylpiperidin-3-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-24(21,22)20-10-6-8-14(12-20)11-16-18-17(19-23-16)15-9-5-4-7-13(15)2/h4-5,7,9,14H,3,6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZOSANHBJNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, supported by data tables and relevant findings from various studies.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. The specific structure includes an ethylsulfonyl group attached to a piperidine ring, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit broad-spectrum antimicrobial activity. The compound has been evaluated for its efficacy against various microbial strains.

Key Findings:

  • A study demonstrated that oxadiazole derivatives could inhibit Mycobacterium tuberculosis (Mtb) effectively. The mechanism involves disrupting cell wall biosynthesis, specifically targeting the enoyl reductase (InhA) enzyme critical for fatty acid synthesis in mycobacteria .
  • Molecular docking studies have shown promising binding affinities of oxadiazole compounds to the active sites of bacterial enzymes, suggesting a novel mode of action .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays.

Case Studies:

  • Cell Line Studies: In vitro studies on different cancer cell lines (e.g., MCF7 for breast cancer) revealed significant cytotoxic effects. The compound induced apoptosis as evidenced by increased levels of p53 and caspase-3 cleavage .
  • IC50 Values: The compound showed promising IC50 values in the low micromolar range against several cancer types, indicating its potential as a therapeutic agent .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µM)Mode of Action
Compound AMycobacterium bovis<0.5Inhibition of InhA
Compound BStaphylococcus aureus2.0Cell wall disruption
Compound CEscherichia coli1.5DNA synthesis inhibition

Table 2: Anticancer Activity in Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF70.275Apoptosis via caspase activation
Other Oxadiazole Derivative APC30.417EGFR inhibition
Other Oxadiazole Derivative BSF-2950.350Src inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole core, the piperidine ring, and attached aryl groups. Below is a comparative analysis based on evidence from literature and synthetic derivatives:

Substituent Variations on the Piperidine Ring

  • Ethylsulfonyl vs. Tosyl Groups: The target compound’s ethylsulfonyl group contrasts with derivatives like 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol (), where a tosyl (p-toluenesulfonyl) group is present.
  • Piperidine Methyl vs. Unmodified Piperidine :
    The methylene linker in the target compound (piperidin-3-ylmethyl) differs from analogs like 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride (), which lacks a methyl spacer. The methyl group could influence conformational flexibility and receptor binding .

Aryl Group Modifications

  • o-Tolyl vs. Other Aryl Substituents: The ortho-methylphenyl group in the target compound contrasts with: 3-(4-Chlorophenyl) in 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (), where chlorine enhances electronegativity and hydrophobic interactions . 3-(4-Pyridyl) in 1a/1b (), which introduces a basic nitrogen for hydrogen bonding .

Functional Group Additions

  • Oxadiazole Core Derivatives: Unlike 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (), which has a bromophenoxy side chain, the target compound’s ethylsulfonyl-piperidine group offers a distinct electronic profile, favoring interactions with sulfonate-binding enzymes .

Data Tables

Table 1: Key Structural Comparisons

Compound Name Piperidine Substituent Aryl Group Notable Properties Reference
5-((1-(Ethylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole Ethylsulfonyl, methyl linker o-Tolyl Enhanced polarity, steric bulk N/A
5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol Tosyl None Lipoxygenase inhibition
3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride Unmodified piperidine 4-Methoxyphenyl Hydrogen bonding potential
5-(1-(4-Chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 4-Chlorobenzyl 4-Chlorophenyl Hydrophobic interactions

Q & A

Q. Key Reference Methods :

  • Iridium-catalyzed amination for regioselective functionalization of piperidine (50°C in DME, Cs₂CO₃ as base) .
  • Tosyl chloride-mediated sulfonylation in anhydrous solvents .

How to characterize the structure and purity of this compound?

Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring and piperidine substitution (e.g., δ 8.0–8.5 ppm for aromatic protons, δ 3.5–4.0 ppm for methylene bridges) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
  • FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹) .

What initial biological screening approaches are recommended?

Basic Research Question
Prioritize assays based on structural analogs:

  • Antifungal Activity : Test against Candida albicans via broth microdilution (MIC₅₀), referencing docking studies with lanosterol 14α-demethylase (PDB: 3LD6) .
  • Anticancer Potential : Use MTT assays on breast (T47D) and colorectal (HCT116) cell lines, with flow cytometry to monitor G1-phase arrest and apoptosis .
  • Enzyme Inhibition : Screen against lipoxygenase and α-glucosidase (IC₅₀ via UV-Vis kinetics) .

How to analyze structure-activity relationships (SAR) for modifying the oxadiazole core?

Advanced Research Question
SAR studies should focus on substituent effects:

  • Oxadiazole Position 5 : Replace methyl groups with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Piperidine Substituents : Compare ethylsulfonyl vs. methylsulfonyl groups for solubility and target affinity .
  • Ortho-Tolyl Group : Substitute with para-methoxy or nitro groups to evaluate steric and electronic effects on receptor binding .

Q. Methodology :

  • Parallel synthesis of analogs using combinatorial chemistry .
  • Docking simulations (AutoDock Vina) to predict binding modes with biological targets like TIP47 .

What computational methods predict target interactions?

Advanced Research Question

  • Molecular Docking : Use Glide (Schrödinger Suite) to model interactions with enzymes (e.g., 14α-demethylase). Validate with free-energy perturbation (FEP) calculations .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (oxadiazole N-O) and hydrophobic pockets (piperidine sulfonyl group) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with lipid bilayers for membrane-targeted activity .

How to address conflicting data in biological activity studies?

Advanced Research Question
Discrepancies (e.g., high in vitro vs. low in vivo activity) may arise from:

  • Metabolic Instability : Perform microsomal assays (human liver microsomes, CYP450 isoforms) to identify degradation pathways .
  • Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity .
  • Solubility Limitations : Measure logP (HPLC) and reformulate with cyclodextrins or PEGylation .

Case Study : Compound 1d showed selective apoptosis in T47D cells but inactivity in others, resolved by identifying TIP47 as the target via photoaffinity labeling .

Strategies for improving pharmacokinetic properties?

Advanced Research Question

  • Bioavailability : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (<3) while maintaining permeability (Caco-2 assay) .
  • Metabolic Stability : Replace labile esters with bioisosteres (e.g., oxadiazole → triazole) .
  • In Vivo Testing : Administer 10 mg/kg (IP) in rodent models, monitoring plasma half-life via LC-MS/MS .

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